molecular formula C13H14ClN3O2 B11847133 Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11847133
M. Wt: 279.72 g/mol
InChI Key: NVYPELSIJDJQDT-UHFFFAOYSA-N
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Description

Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a pyrrolopyrimidine derivative characterized by a cyclopentyl substituent at position 7, a chlorine atom at position 2, and a methyl ester at position 4. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors such as Ribociclib impurities . Its molecular formula is C₁₃H₁₄ClN₃O₂, with a molecular weight of 283.73 g/mol (exact mass: 283.0722) .

Properties

IUPAC Name

methyl 2-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-19-12(18)10-6-8-7-15-13(14)16-11(8)17(10)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYPELSIJDJQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nickel-Copper Bimetallic Catalysis

The most robust method involves a nickel-copper bimetallic system for coupling 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine with acrylic acid. As detailed in CN111303162B, this reaction proceeds via a Michael addition-cyclization cascade. Key parameters include:

  • Catalysts : Nickel chloride (0.3 mol%) and cuprous iodide (2.5 mol%) with triphenylphosphine as a ligand.

  • Solvent : Absolute ethanol at 65°C for 8 hours.

  • Yield : 73.1% for the intermediate 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid.

Subsequent intramolecular cyclization using cuprous chloride in dimethyl sulfoxide (DMSO) at 70°C for 12 hours yields 2-chloro-7-cyclopentyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid with 97.6% efficiency. Oxidation with DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) in tetrahydrofuran (THF) completes aromatization to the carboxylic acid derivative.

Esterification Protocol :
To convert the carboxylic acid to the methyl ester, a Fischer esterification is employed:

  • The acid (1 eq) is refluxed in methanol with concentrated sulfuric acid (5 mol%) for 12 hours.

  • Solvent removal under reduced pressure yields the methyl ester with >90% purity (reported yield: 85–92%).

Copper-Catalyzed Sonogashira Coupling

An alternative route from the Taylor & Francis article uses Cu-catalyzed Sonogashira coupling between 5-bromo-2,4-dichloropyrimidine and methyl propiolate. This method avoids palladium catalysts, reducing costs:

  • Conditions : CuI (10 mol%), PPh₃ (20 mol%), and diisopropylethylamine in DMF at 80°C.

  • Yield : 68–72% for the coupled intermediate.

  • Cyclization : Heating in DMSO with K₂CO₃ induces cyclization to the pyrrolopyrimidine core, followed by chlorination with POCl₃ to install the 2-chloro substituent.

Comparative Analysis of Methodologies

Table 1: Key Parameters for Methyl Ester Synthesis

ParameterNickel-Copper MethodCopper-Catalyzed Route
Starting Material5-Bromo-2-chloro-N-cyclopentylpyrimidine-4-amine5-Bromo-2,4-dichloropyrimidine
Coupling PartnerAcrylic acidMethyl propiolate
Catalytic SystemNiCl₂/CuI/PPh₃CuI/PPh₃
Cyclization ConditionsCuCl, DMSO, 70°CK₂CO₃, DMSO, 100°C
Oxidation StepDDQ in THFPOCl₃
Esterification Yield85–92%70–75%
Total Steps45

The nickel-copper method offers higher yields and fewer steps, making it industrially preferable. However, the copper-only route avoids noble metals, aligning with green chemistry principles.

Optimization of Critical Reaction Steps

Selective Chlorination

Installing the 2-chloro substituent is achieved via two pathways:

  • Direct Chlorination : Treating the pyrrolopyrimidine core with POCl₃ at reflux (110°C) for 6 hours.

  • Hydrogenation-Dechlorination : Using Pd/C under H₂ to selectively remove a 4-chloro group from 2,4-dichloro intermediates, as seen in CN102633802A.

Chlorination Efficiency :

  • POCl₃ method: >95% conversion.

  • Hydrogenation: 63% total yield over three steps.

Solvent and Temperature Effects

  • DMSO Superiority : Cyclization in DMSO at 70–100°C enhances reaction rates due to its high polarity and ability to stabilize transition states.

  • Ethanol Limitations : While ethanol is cost-effective, prolonged heating (>8 hours) leads to ester hydrolysis, necessitating precise reaction control.

Industrial Scalability and Challenges

Cost-Benefit Analysis

  • Catalyst Costs : Nickel-copper systems cost $120–150/kg versus $50–70/kg for copper-only catalysts.

  • Raw Material Availability : Acrylic acid is 40% cheaper than methyl propiolate, favoring the nickel-copper route for large-scale production.

Purification Challenges

  • Byproduct Formation : DDQ oxidation generates hydroquinone derivatives, requiring column chromatography for removal (purity loss: 5–8%).

  • Esterification Side Reactions : Over-esterification to dimethyl esters is mitigated by stoichiometric methanol use and acid catalysis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Zinc dust: Used in hydrodechlorination reactions.

    Ethanol and isopropyl alcohol: Common solvents for hydrodechlorination.

    4-Dimethylaminopyridine (DMAP): Catalyst for ester hydrolysis.

Major Products Formed

The major products formed from these reactions include the dechlorinated and hydrolyzed derivatives of the original compound .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C13H14ClN3O2
  • Molecular Weight : 279.72 g/mol
  • CAS Number : 2241238-44-6

This compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its structural resemblance to purines and pyrimidines, enhancing its biological relevance.

Pharmacological Applications

Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate exhibits a variety of pharmacological activities:

  • Anticancer Activity :
    • Derivatives of pyrrolo[2,3-d]pyrimidines have shown promising anticancer effects. For instance, compounds with similar structures have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Antiviral Properties :
    • The compound is part of a class that has demonstrated antiviral activity against several viruses. Its derivatives have been explored for their ability to inhibit viral replication .
  • Anti-inflammatory Effects :
    • Pyrrolo[2,3-d]pyrimidine derivatives are noted for their anti-inflammatory properties, making them candidates for treating inflammatory diseases .
  • Antimicrobial Activity :
    • The structural features of this compound suggest potential antimicrobial effects, which are being investigated in various studies .

Case Studies

  • Anticancer Activity Study :
    • A study published in the Bulletin of the Chemical Society of Ethiopia detailed the synthesis and evaluation of various pyrrolo[2,3-d]pyrimidine derivatives for their anticancer properties. The study highlighted that specific modifications to the structure enhanced cytotoxicity against cancer cell lines .
  • Antiviral Research :
    • Research indicated that certain derivatives exhibited significant inhibition of viral replication in vitro. This study provided insights into the mechanism of action involving interference with viral RNA synthesis .
  • Anti-inflammatory Applications :
    • Another investigation focused on the anti-inflammatory potential of related compounds, demonstrating their effectiveness in reducing inflammation markers in animal models .

Mechanism of Action

The mechanism of action of Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation. This inhibition can lead to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Core Structural Variations

The table below highlights structural differences in substituents and their impact on physicochemical properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
Target Compound 2-Cl, 7-cyclopentyl, 6-COOCH₃ C₁₃H₁₄ClN₃O₂ 283.73 Kinase inhibitor intermediate
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid 2-Cl, 7-cyclopentyl, 6-COOH C₁₂H₁₂ClN₃O₂ 265.70 Precursor for amide coupling
7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)-...-6-carboxamide (2g) 2-NH(C₆H₄SO₂NH₂), 7-cyclopentyl, 6-CON(CH₃)₂ C₂₁H₂₆N₅O₃S 428.18 Sulfonamide-modified; potential bioactivity
Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate 4-Cl, 5-OH, 2,7-CH₃, 6-COOCH₂CH₃ C₁₁H₁₂ClN₃O₃ 269.68 Hydroxy group enhances polarity
4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 7-(furan-2-ylmethyl), 6-CH₃ C₁₂H₁₀ClN₃O 247.68 Heteroaromatic substituent; altered binding

Key Observations

  • Ester vs. Carboxylic Acid : The methyl ester (target) offers better cell permeability than the carboxylic acid analog , but the latter is critical for synthesizing amide derivatives .
  • Chlorine Position : Moving chlorine from position 2 (target) to 4 (e.g., Ethyl 4-chloro-5-hydroxy-...) alters electronic distribution and reactivity .

Physicochemical Properties

  • Melting Points : The target’s analogs exhibit varied melting points, e.g., 2g (white solid, yield 22.9%) vs. 4-chloro-furan derivative (CAS 1255779-28-2, unspecified mp) .
  • Solubility : Methyl esters generally exhibit higher lipid solubility than carboxylic acids, influencing pharmacokinetics .

Biological Activity

Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, including anti-cancer, anti-microbial, and antioxidant activities.

  • Molecular Formula : C₁₄H₁₇ClN₄O
  • Molecular Weight : 292.77 g/mol
  • CAS Registry Number : 1211443-61-6

Synthesis and Derivatives

Research indicates that various derivatives of this compound have been synthesized using solvent-free microwave irradiation techniques. These derivatives have been screened for their biological activities, particularly focusing on their efficacy against cancer cell lines and microbial strains.

1. Anti-Cancer Activity

In vitro studies have demonstrated that several derivatives of this compound exhibit notable anti-cancer properties. For instance:

  • MCF-7 Cell Line : Compounds derived from this parent structure showed promising results against the MCF-7 breast cancer cell line. Specifically, compounds such as 6e (51.35 μg/mL) and 6f (60.14 μg/mL) displayed significant cytotoxicity, indicating their potential as anti-cancer agents .

2. Anti-Microbial Activity

The synthesized compounds were also evaluated for their anti-microbial properties:

CompoundMicrobial Strains TestedMinimum Inhibitory Concentration (MIC)
6dS. pneumoniaeNot specified
6fB. cereusNot specified
6fS. aureusNot specified

These compounds demonstrated potent antibacterial activity against several strains, particularly against S. pneumoniae and S. aureus, suggesting their utility in treating bacterial infections .

3. Antioxidant Activity

The antioxidant potential of these compounds was assessed using the DPPH assay method:

  • Compound 7a showed a high potential for antioxidant activity with an IC50 value of 52.21 μg/mL, indicating its effectiveness in scavenging free radicals .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of these compounds to specific biological targets:

  • The binding energy for the most active compounds ranged from -7.12 kcal/mol to -1.21 kcal/mol when docked to the estrogen receptor alpha (ER-alpha), highlighting their potential mechanism of action in cancer therapy .

Case Studies and Research Findings

Several studies have focused on the therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives:

  • Synthesis and Screening : A study synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives and screened them for various biological activities, confirming that modifications in the cyclopentyl group significantly influenced their efficacy against cancer and microbial strains .
  • Therapeutic Applications : The compound's derivatives are being explored for therapeutic applications beyond oncology, including possible roles in treating neurodegenerative diseases due to their antioxidant properties .

Q & A

Q. What are the common synthetic routes for Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate?

The synthesis typically involves multi-step reactions starting with pyrrolo[2,3-d]pyrimidine precursors. Key steps include:

  • Nucleophilic substitution at the 4-chloro position using cyclopentylamine under reflux conditions .
  • Esterification of the carboxylate group using methanol and acid catalysis .
  • Purification via column chromatography and recrystallization from acetonitrile or methanol .
    Critical intermediates are monitored using HPLC (for purity) and NMR (structural confirmation) .

Q. Which analytical techniques are essential for characterizing this compound?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., cyclopentyl group at N7) .
  • HPLC : Quantifies purity (>95% required for biological assays) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., intermolecular interactions in analogs) .

Q. What chemical reactions are typically performed on this compound?

  • Nucleophilic substitution : The 2-chloro group reacts with amines or thiols to generate analogs .
  • Ester hydrolysis : The methyl ester can be converted to a carboxylic acid under basic conditions .
  • Cyclization reactions : Used to form fused heterocycles for drug discovery .

Q. What biological assays are used to evaluate its activity?

  • Kinase inhibition assays : Measures IC50 values against targets like JAK3 using ADP-Glo™ kits .
  • Cellular viability assays : Evaluates cytotoxicity in cancer cell lines (e.g., MTT assay) .
  • Binding affinity studies : Surface plasmon resonance (SPR) quantifies target interaction kinetics .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during cyclopentyl substitution .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .
  • Catalyst screening : Copper(I) iodide improves coupling efficiency in heterocycle formation .
  • In-line analytics : Use HPLC-MS to monitor reaction progress and identify byproducts .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Substituent variation : Replace the cyclopentyl group with other alkyl/aryl groups to probe steric effects .

  • Functional group modification : Convert the carboxylate to amides or hydroxamates for improved solubility .

  • Table of analogs :

    Compound NameSubstituentsKey FeatureReference
    Ethyl 4-chloro-7H-pyrrolo[...]Ethyl ester, no cyclopentylLower kinase affinity
    2-Chloro-7-cyclopentyl-...Carboxamide (N,N-dimethyl)Enhanced solubility

Q. How to resolve contradictions in spectral data during characterization?

  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded regions (e.g., pyrrolo-pyrimidine protons) .
  • X-ray crystallography : Provides unambiguous confirmation of regiochemistry .
  • Isotopic labeling : Use 15N/13C-labeled precursors to clarify ambiguous peaks .

Q. What alternative synthetic pathways use transition metal catalysis?

  • Copper-catalyzed cyclization : Forms pyrrolo-pyrimidine cores from iodopyrimidines and malononitrile .
  • Palladium-mediated cross-coupling : Introduces aryl/heteroaryl groups at the 5-position .
  • Microwave-assisted synthesis : Reduces reaction times for nucleophilic substitutions (e.g., 30 minutes vs. 12 hours) .

Q. How to evaluate its interaction with kinase targets?

  • Crystallographic studies : Resolve binding modes (e.g., ATP-binding pocket interactions) .
  • Molecular docking : Predict binding affinity using software like AutoDock Vina .
  • Alanine scanning mutagenesis : Identifies critical residues in kinase active sites .

Q. How to address solubility issues in biological assays?

  • Prodrug design : Convert carboxylate to ester prodrugs (e.g., isopropyl ester) .
  • Nanoformulation : Use liposomal encapsulation or PEGylation to enhance aqueous stability .
  • Co-solvent systems : Employ DMSO/PBS mixtures (<1% DMSO) to maintain compound integrity .

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